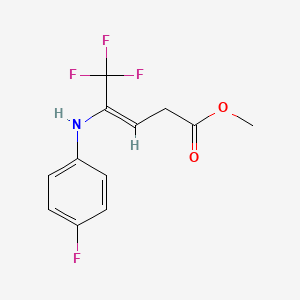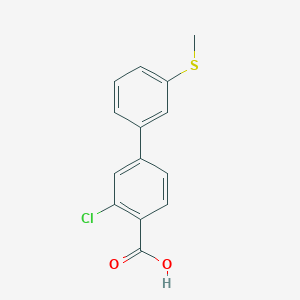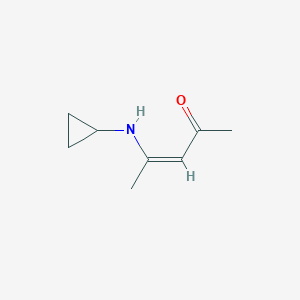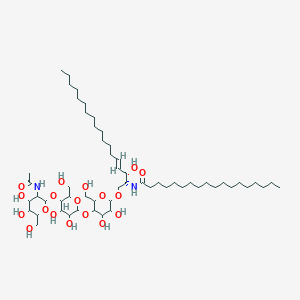
alpha-Endosulfan D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of alpha-endosulfan and its analysis have not been directly outlined in the provided studies. However, understanding its chemical behavior, including its conversion from beta-endosulfan to alpha-endosulfan, is crucial for synthesizing specific derivatives like Alpha-Endosulfan D4. Studies have shown that beta-endosulfan can irreversibly convert to alpha-endosulfan through a process influenced by environmental conditions and possibly catalyzed by specific chemical reactions (Schmidt et al., 2001).
Molecular Structure Analysis
Alpha-Endosulfan is asymmetric, which distinguishes it from its beta isomer. This asymmetry is critical for its biological and chemical behavior. The molecular mechanism for the conformational changes from beta- to alpha-endosulfan involves the relative S==O configuration, leading to its distinct physical and chemical properties (Schmidt et al., 2001).
Chemical Reactions and Properties
Alpha-endosulfan undergoes various chemical reactions, leading to the formation of several metabolites, including endosulfan sulfate, which is a major degradation product. These reactions can be influenced by environmental factors, such as pH and temperature. The interaction of alpha- and beta-endosulfan with biological membranes has also been studied, revealing that both isomers can significantly alter membrane properties, which is crucial for understanding their toxicity mechanisms (Videira et al., 1999).
Physical Properties Analysis
The physical properties of alpha-endosulfan, such as its phase behavior and thermal stability, have been studied through differential scanning calorimetry (DSC) and nuclear magnetic resonance (NMR) experiments. These studies provide insights into the conditions under which alpha-endosulfan can convert from one form to another and its stability in various environmental conditions (Schmidt et al., 2001).
Chemical Properties Analysis
The chemical behavior of alpha-endosulfan, including its reactivity and degradation pathways, is crucial for understanding its environmental impact. Alpha-endosulfan is known to undergo hydrolysis in alkaline conditions, leading to the formation of endosulfan sulfate. This transformation is significant for assessing its persistence and toxicity in aquatic ecosystems (Peterson & Batley, 1993).
Scientific Research Applications
Detection and Monitoring : Rathnakumar et al. (2019) developed a non-enzymatic electrochemical sensor with a copper oxide interface for detecting alpha-endosulfan in water samples. This advancement is crucial for monitoring the presence and concentration of alpha-endosulfan in environmental samples (Rathnakumar et al., 2019).
Degradation and Bioremediation : Research by Siddique et al. (2003) explored the isolation and identification of microorganisms capable of degrading endosulfan. They found strains of fungi and bacteria that could significantly degrade alpha-endosulfan, highlighting the potential for bioremediation strategies (Siddique et al., 2003).
Soil Dynamics : Atasoy et al. (2009) investigated the adsorption-desorption behavior of alpha-endosulfan in soil, providing insight into its environmental dynamics and potential risks of groundwater contamination (Atasoy et al., 2009).
Genotoxicity Studies : A study by Lu et al. (2000) examined the genotoxic effects of alpha-endosulfan on human HepG2 cells, using biomarkers to evaluate its genotoxicity. Such research is crucial for understanding the human health risks associated with endosulfan exposure (Lu et al., 2000).
Environmental Fate and Distribution : Jia et al. (2010) monitored and modeled endosulfan in Chinese surface soil, contributing to our understanding of its global distribution and environmental behavior, particularly in relation to its degradation products (Jia et al., 2010).
Safety and Hazards
Endosulfan is highly toxic by ingestion, inhalation, and skin absorption . It’s also an organochlorine and a sulfite ester, making it incompatible with strong oxidizing and reducing agents . As an ester, it will hydrolyze to form sulfur dioxide and a diol . The specific safety and hazard information for alpha-Endosulfan D4 is not provided in the search results.
Future Directions
Microplastics may play an important role in the fate and transport of pesticides like alpha-Endosulfan . This potentially harmful effect on the environment requires further investigation . The use of pesticides like Endosulfan is highly controversial due to its acute toxicity, bioaccumulation ability, persistence, and long-range atmospheric transport . Therefore, future directions may include the development of safer alternatives and improved methods for environmental testing and monitoring.
Mechanism of Action
Target of Action
Endosulfan-I-D4, also known as alpha-Endosulfan D4 or beta-Endosulfan D4, is a broad-spectrum organochlorine pesticide . It is speculated to be detrimental to human health in areas of active exposure Endosulfan is known to be a potential endocrine disruptor .
Mode of Action
Endosulfan-I-D4 interacts with its targets, leading to various changes. It induces DNA damage that triggers a compromised DNA damage response, leading to undesirable processing of broken DNA ends . This DNA damage is primarily caused by the production of reactive oxygen species (ROS) .
Biochemical Pathways
Endosulfan-I-D4 affects several biochemical pathways. It induces DNA damage and triggers various levels of repair activities in cell lines . The most common way these pesticide molecules induce DNA damage is via the production of ROS . Endosulfan can be degraded by oxidation to form toxic metabolite endosulfan sulfate via sulfate group attacking or hydrolysis to metabolize endosulfan and produce predominantly less toxic endosulfan diol .
Result of Action
The molecular and cellular effects of Endosulfan-I-D4’s action are significant. Apart from reducing fertility levels in male animals, Endosulfan induces DNA damage that triggers a compromised DNA damage response leading to undesirable processing of broken DNA ends . It also causes respiratory difficulties, gastrointestinal discomfort such as nausea and vomiting along with neurological and developmental abnormalities .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of Endosulfan-I-D4. It typically enters the atmosphere through agricultural application and can be transported long distances in the air . The levels in the air vary substantially depending on the location, with rural areas tending to have higher levels . Endosulfan half-life in soils is estimated to range from 60 to 800 days, while its half-life in groundwater and sediments may increase up to 6 years .
properties
IUPAC Name |
(1S,2R,8S,9R)-1,9,10,11,12,12-hexachloro-3,3,7,7-tetradeuterio-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7-,8+,19?/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYMFSUJUZBWLH-WWUWEAHGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1([C@@H]2[C@@H]([C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl)C(OS(=O)O1)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







